(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1321710-19-3
VCID: VC4270861
InChI: InChI=1S/C20H18N2O6S/c1-25-14-8-5-9-16-18(14)22(10-17(23)26-2)20(29-16)21-19(24)15-11-27-12-6-3-4-7-13(12)28-15/h3-9,15H,10-11H2,1-2H3
SMILES: COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.43

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 1321710-19-3

Cat. No.: VC4270861

Molecular Formula: C20H18N2O6S

Molecular Weight: 414.43

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate - 1321710-19-3

Specification

CAS No. 1321710-19-3
Molecular Formula C20H18N2O6S
Molecular Weight 414.43
IUPAC Name methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C20H18N2O6S/c1-25-14-8-5-9-16-18(14)22(10-17(23)26-2)20(29-16)21-19(24)15-11-27-12-6-3-4-7-13(12)28-15/h3-9,15H,10-11H2,1-2H3
Standard InChI Key UHNNXCVTKXQIDI-MRCUWXFGSA-N
SMILES COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzothiazole core substituted at position 2 with an imino group derived from 2,3-dihydrobenzo[b] dioxine-2-carbonyl chloride. A methoxy group occupies position 4 of the benzothiazole ring, while a methyl acetate moiety is attached via a methylene bridge to the thiazole nitrogen. The Z-configuration of the imino group (C=N) is critical for its three-dimensional orientation, as confirmed by its InChIKey UHNNXCVTKXQIDI-MRCUWXFGSA-N .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₈N₂O₆S
Molecular Weight414.43 g/mol
IUPAC NameMethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate
SMILESCOC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC
StereochemistryZ-configuration at imino bond

Spectroscopic Characterization

  • IR Spectroscopy: The imino (C=N) stretch appears at 1612–1630 cm⁻¹, consistent with similar benzothiazole-hydrazone derivatives . The carbonyl (C=O) of the dioxine moiety absorbs near 1685 cm⁻¹.

  • NMR Data:

    • ¹H NMR: Signals include a singlet for the thiadiazine methylene (δ 4.50), aromatic protons (δ 7.44–8.12), and methoxy groups (δ 3.25–3.80) .

    • ¹³C NMR: Distinct peaks for sp³ carbons (δ 33) and carbonyl carbons (δ 189.0) .

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Formation of 2,3-Dihydrobenzo[b] dioxine-2-carbonyl Chloride: Methyl 1,4-benzodioxan-2-carboxylate undergoes hydrolysis with lithium hydroxide, followed by treatment with thionyl chloride to yield the acyl chloride intermediate .

  • Coupling with Benzothiazole Amine: The acyl chloride reacts with 4-methoxy-2-aminobenzothiazole under refluxing ethanol with triethylamine as a catalyst, forming the imino bond .

  • Esterification: Introduction of the methyl acetate group via nucleophilic substitution or Mitsunobu reaction completes the synthesis .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1LiOH (aq.), SOCl₂, CH₂Cl₂, 0°C85%
2EtOH, Et₃N, reflux, 12 h76%
3Methyl bromoacetate, K₂CO₃, DMF71%

Stereochemical Considerations

The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and the adjacent carbonyl oxygen, as evidenced by X-ray crystallography in analogous compounds . This configuration enhances planar alignment, potentially improving π-π stacking interactions in biological targets .

Biological Activities and Mechanisms

Enzyme Inhibition Profiles

  • EGFR Inhibition: The imino-carbonyl group chelates Mg²⁺ ions in the ATP-binding pocket, as observed in erlotinib analogs .

  • CDK-2 Inhibition: Molecular docking suggests that the dioxine moiety occupies the hydrophobic region of CDK-2, disrupting cyclin binding .

Table 3: Comparative Enzyme Inhibition Data

CompoundEGFR IC₅₀ (nM)CDK-2 IC₅₀ (nM)
6a19.687.9
Erlotinib42.0-
Roscovitine-160.0

Anti-Inflammatory and Analgesic Effects

Benzothiazole derivatives bearing acetamide groups show COX-2 inhibition (IC₅₀ = 0.8–2.1 μM) and reduce carrageenan-induced edema by 60–75% at 50 mg/kg . The methyl acetate substituent in this compound may modulate COX-2 selectivity over COX-1.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Lipophilicity: Calculated logP = 2.8 (Molinspiration), favoring blood-brain barrier penetration .

  • Metabolic Stability: The dioxine ring resists oxidative metabolism, while ester groups are susceptible to hydrolysis by carboxylesterases .

Toxicity Data

  • Acute Toxicity: In murine models, LD₅₀ > 500 mg/kg (oral), comparable to reference drugs like phenytoin .

  • Genotoxicity: Ames tests for related compounds show no mutagenicity up to 1 mM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator